

An In-depth Technical Guide to 4-Bromopyrimidine

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Compound of Interest

Compound Name: 4-Bromopyrimidine

Cat. No.: B1314319

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For professionals in research, chemical synthesis, and drug development, **4-bromopyrimidine** is a pivotal heterocyclic building block. Its unique electronic properties and reactive sites make it an invaluable precursor for synthesizing a wide array of functionalized pyrimidine derivatives with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical data, experimental protocols, and its role in synthetic pathways.

Core Molecular Data

4-Bromopyrimidine, with the chemical formula $C_4H_3BrN_2$, is a halogenated derivative of pyrimidine.^[1] The presence of the electronegative bromine atom and the nitrogen atoms within the aromatic ring significantly influences its reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **4-bromopyrimidine** is presented below, offering a clear reference for experimental design and characterization.

Property	Value	Reference
Molecular Formula	C ₄ H ₃ BrN ₂	[1]
Molecular Weight	158.98 g/mol	[1]
Exact Mass	157.94796 Da	[1]
CAS Number	31462-56-3	[1]
Appearance	Pale yellow solid	
Boiling Point	201.4 ± 13.0 °C (Predicted)	
Density	1.726 ± 0.06 g/cm ³ (Predicted)	
pKa	-0.09 ± 0.10 (Predicted)	
SMILES	C1=CN=CN=C1Br	[1]
InChI Key	XDADSGBUZWZQQQ- UHFFFAOYSA-N	[1]

Safety and Handling Information

4-Bromopyrimidine is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated fume hood.

Hazard Statement Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
H412	Harmful to aquatic life with long lasting effects

Data sourced from aggregated GHS information.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-bromopyrimidine** and its application in a cornerstone reaction of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling.

Synthesis of 4-Bromopyrimidines via One-Pot Reaction

This protocol describes a simple one-pot reaction for the synthesis of **4-bromopyrimidines** from N-(cyanovinyl)amidines, which cyclize under the influence of dry hydrogen bromide.^[5]

Materials:

- N-cyanovinylamidine (10 mmol)
- Saturated solution of dry hydrogen bromide (HBr) gas in 1,4-dioxane (30 mL)
- Crushed ice
- n-hexane for recrystallization

Procedure:

- To a 30 mL saturated solution of dry HBr in 1,4-dioxane, add 10 mmol of the appropriate N-cyanovinylamidine.
- Stir the resulting mixture at a temperature of 15-20°C for 2 hours.
- Allow the reaction mixture to stand at room temperature for 1 hour.
- Pour the reaction mixture into crushed ice.
- The **4-bromopyrimidine** product will precipitate as a pale yellow solid.
- Filter the solid product.
- Purify the crude product by recrystallization from n-hexane to yield the pure **4-bromopyrimidine** derivative.^[5]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a **4-bromopyrimidine** derivative with an aryl or heteroaryl boronic acid. This reaction is fundamental for creating carbon-carbon bonds.^{[6][7][8]}

Materials:

- **4-Bromopyrimidine** substrate (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 0.986 mmol)
- Aryl or heteroaryl boronic acid (1.08 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
- Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (1.972 mmol)
- 1,4-Dioxane (6 mL)
- Distilled water (1.5 mL)
- Ethyl acetate for extraction

Procedure:

- In a Schlenk flask, add the **4-bromopyrimidine** substrate (0.986 mmol) and the Pd(PPh₃)₄ catalyst (5 mol%).
- Seal the flask, and establish an inert atmosphere (e.g., argon).
- Add 6 mL of 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
- Add the aryl/heteroaryl boronic acid (1.08 mmol), the base (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.
- Heat the mixture to reflux at 70-80°C and maintain for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature.

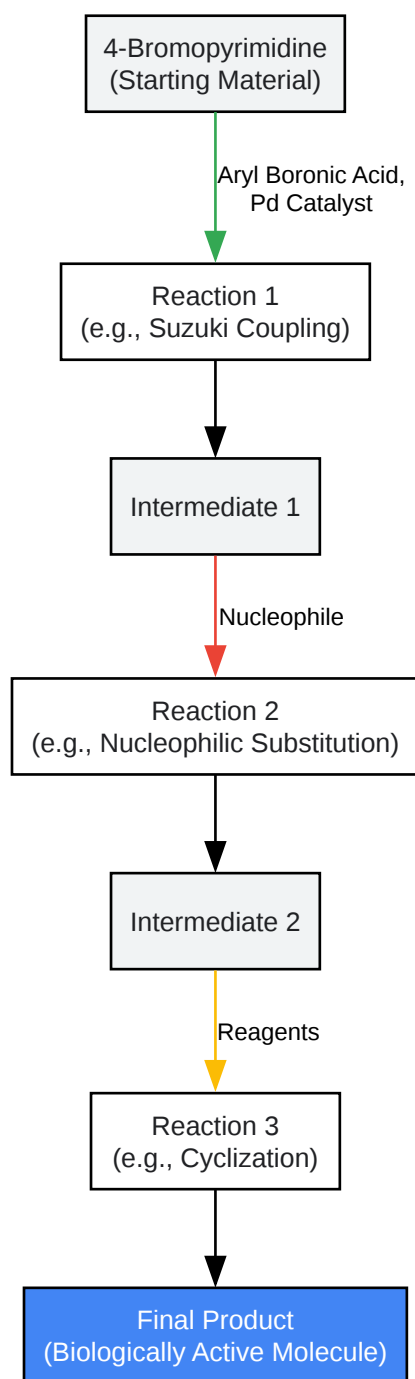
- Add ethyl acetate to the mixture and perform a standard aqueous workup.
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[\[6\]](#)

Visualization of Synthetic and Signaling Pathways

Diagrams are essential for visualizing complex relationships in chemical synthesis and biological signaling. The following sections provide Graphviz diagrams for a typical synthetic workflow and a key signaling pathway where pyrimidine derivatives are often employed as inhibitors.

Multi-Step Synthesis Workflow

The following diagram illustrates a generic multi-step synthetic sequence starting from **4-bromopyrimidine**, a common workflow in drug discovery and development.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

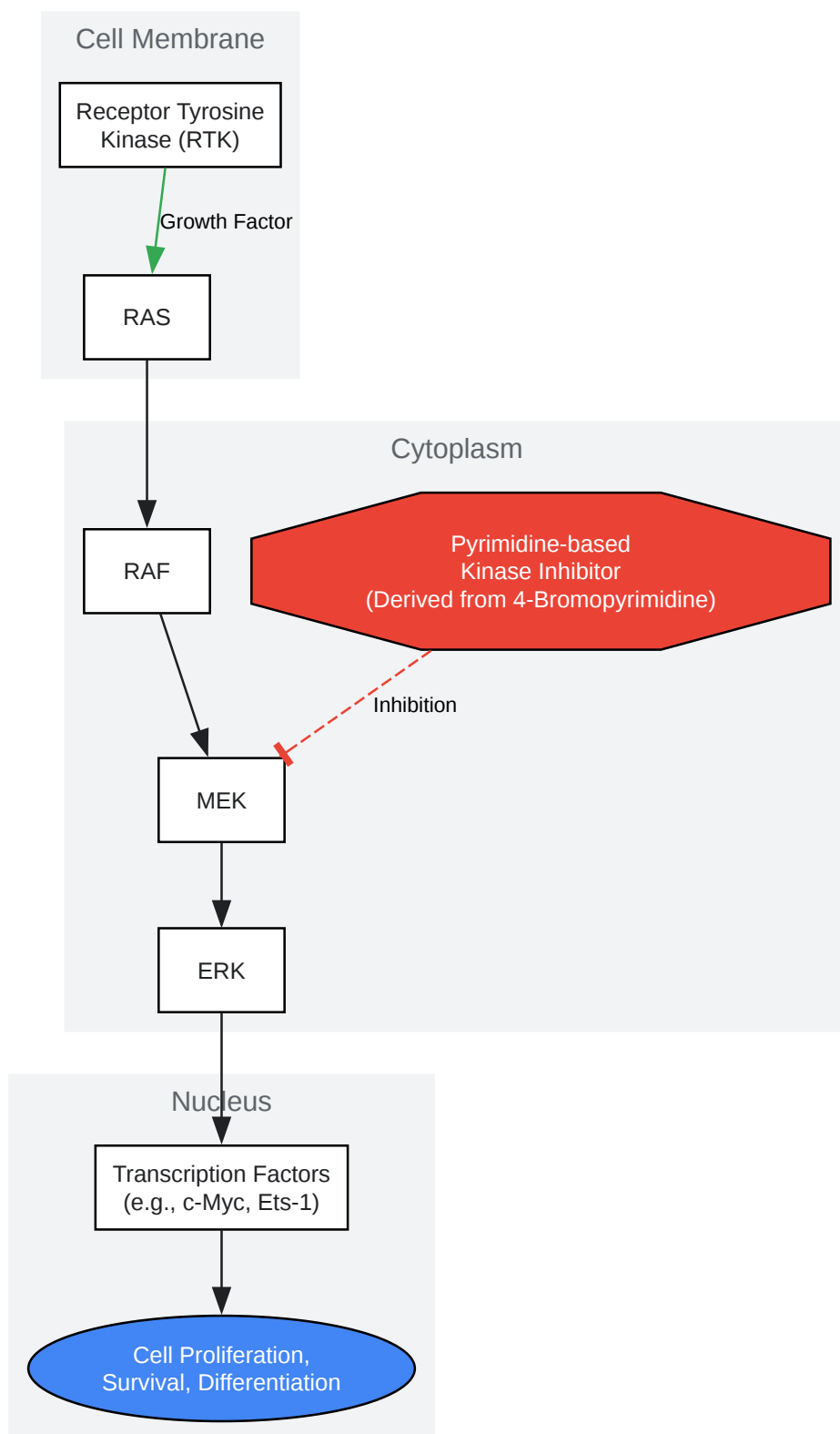


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Caption: A representative workflow for the multi-step synthesis of a complex molecule from **4-bromopyrimidine**.

Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

Pyrimidine derivatives are frequently designed as inhibitors of protein kinases, which are key components of signaling pathways often dysregulated in diseases like cancer. The RAS/RAF/MEK/ERK pathway is a prominent example.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)



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